![molecular formula C6H15O15P3 B125074 [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 1311140-98-3](/img/structure/B125074.png)

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Vue d'ensemble

Description

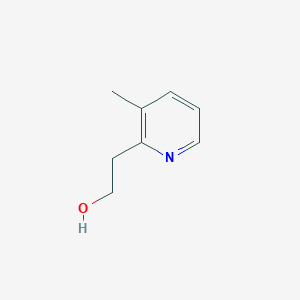

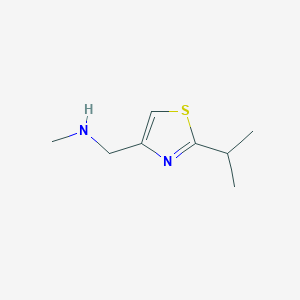

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, also known as [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cell Signaling and Second Messenger Functions

- Therapeutic Potential : Blocking the 5PP-InsP5/InsP8 signaling pathway by inhibiting their biosynthesis shows promise in preclinical studies, particularly for metabolic disorders .

Iron Chelation and Antioxidant Properties

- Role in Iron Transport : Myo-inositol 1,2,3-trisphosphate inhibits iron-catalyzed hydroxyl radical formation. It acts as an intracellular iron chelator involved in iron transport .

- Antioxidant Activity : Natural myo-inositol phosphate antioxidants containing the 1,2,3-trisphosphate motif can bind Fe3+ ions, contributing to antioxidant defense mechanisms .

Siderophore Activity

- Interaction with Pseudomonas aeruginosa : Myo-inositol 1,2,3-trisphosphate promotes iron uptake into Pseudomonas aeruginosa , similar to myo-inositol hexakisphosphate (phytic acid) .

Calcium Signaling and Cellular Processes

- Calcium Release : Myo-inositol 1,2,3-trisphosphate is involved in calcium signaling. It binds to its receptor, a Ca2+ channel in the endoplasmic reticulum, leading to Ca2+ release. This process controls various cellular and physiological functions, including cell division, apoptosis, and memory .

Metabolism and Biosynthesis Regulation

- Inositol Recycling : Myo-inositol 1,2,3-trisphosphate is part of the cyclic synthesis and hydrolysis of phosphatidylinositol. It contributes to the recycling of inositol-1,4,5-trisphosphate (InsP3) and inositol-1,4-bisphosphate (InsP2) .

Safety and Hazards

Mécanisme D'action

Target of Action

Myo-Inositol 1,2,3-trisphosphate primarily targets the inositol phosphate kinases . These kinases play a crucial role in regulating the phosphorous flux towards phytate synthesis . Additionally, it has been found to bind Fe3+ in an unstable penta-axial conformation .

Mode of Action

Myo-Inositol 1,2,3-trisphosphate interacts with its targets by binding to them. It binds Fe3+ in an unstable penta-axial conformation . This interaction leads to changes in the biochemical pathways involved in iron transport and phosphorous flux .

Biochemical Pathways

The compound plays a significant role in the metabolic shuttling of phosphorous from myo-inositol phosphate synthase (MIPS) to myo-inositol 1, 3, 4, 5, 6 pentakisphosphate 2-kinase (IPK1). This process is tightly regulated as most of the intermediates compete for common substrates and cofactors like Mg2+ and ADP . Myo-Inositol 1,2,3-trisphosphate is a key metabolic nodal point for both lipid-dependent and lipid-independent pathways .

Pharmacokinetics

It is known that the compound exerts its biological effects by increasing tissue oxygenation . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The action of Myo-Inositol 1,2,3-trisphosphate results in the inhibition of iron-catalysed hydroxyl radical formation . It has been proposed as an intracellular iron chelator involved in iron transport . Additionally, it plays a significant role in regulating the phosphorous flux towards phytate synthesis .

Propriétés

IUPAC Name |

[(1S,2R,4S,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKOMAJZATYAY-LXOASSSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432716 | |

| Record name | myo-Inositol 1,2,3-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

CAS RN |

1311140-98-3 | |

| Record name | myo-Inositol 1,2,3-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes the structure of myo-inositol 1,2,3-trisphosphate unique in terms of iron binding and antioxidant activity?

A1: Myo-inositol 1,2,3-trisphosphate demonstrates a unique interaction with iron, completely inhibiting iron-catalyzed hydroxyl radical formation. This antioxidant property is attributed to the specific arrangement of phosphate groups on the inositol ring. Studies have shown that the equatorial-axial-equatorial conformation of the phosphate groups in myo-inositol 1,2,3-trisphosphate is crucial for this inhibitory effect [, , , ].

Q2: How does iron binding affect the conformation of myo-inositol 1,2,3-trisphosphate?

A2: While myo-inositol 1,2,3-trisphosphate typically exists in a chair conformation, binding to iron (Fe3+) induces a shift to the less stable penta-axial conformation. This conformational change is believed to be essential for the strong chelation of iron and its subsequent "safe" transport within the cell, preventing the generation of harmful hydroxyl radicals [, ].

Q3: What are the key intermediates identified in the dephosphorylation pathway of phytic acid involving myo-inositol 1,2,3-trisphosphate?

A3: Research on phytic acid dephosphorylation by rice bran acid phosphatase identified myo-inositol 1,2,3-trisphosphate as a key intermediate in the pathway. Other intermediates include myo-inositol pentakisphosphates, tetrakisphosphates, bisphosphates, and monophosphates. This suggests a sequential dephosphorylation process leading to the eventual release of free myo-inositol and inorganic phosphate [].

Q4: How was the first synthesis of myo-inositol 1,2,3-trisphosphate achieved, and what analytical techniques were crucial for its characterization?

A4: The first successful synthesis of myo-inositol 1,2,3-trisphosphate was a multi-step process involving protecting, resolving, phosphorylating, and deprotecting inositol intermediates []. X-ray crystallography played a crucial role in confirming the structure of the final product and key intermediates, providing insights into the spatial arrangement of phosphate groups [, ].

Q5: Can you describe the use of fluorescent probes in understanding the conformational dynamics of myo-inositol 1,2,3-trisphosphate upon metal binding?

A5: Researchers have utilized a pyrene-based fluorescent probe, 4,6-bispyrenoyl-myo-inositol 1,2,3,5-tetrakisphosphate, to study the conformational changes in the 1,2,3-trisphosphate motif upon metal binding. The probe exhibits excimer fluorescence upon binding to Fe3+, indicating a shift to the penta-axial conformation, similar to myo-inositol 1,2,3-trisphosphate []. This approach provides valuable insights into the dynamics of metal binding and its influence on molecular conformation.

Q6: What is the significance of studying the conformational analysis of myo-inositol 1,2,3-trisphosphate?

A6: Understanding the conformational preferences of myo-inositol 1,2,3-trisphosphate, particularly in the presence of metal ions like Fe3+, is crucial for deciphering its biological roles. It provides insights into its binding mode with target molecules, its ability to act as an efficient iron chelator, and its potential as a therapeutic agent [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)

![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)